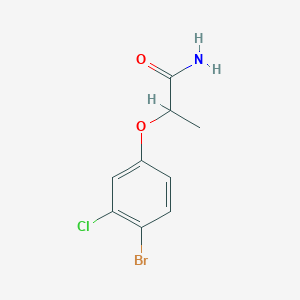

2-(4-Bromo-3-chlorophenoxy)propanamide

Description

Propriétés

IUPAC Name |

2-(4-bromo-3-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYIEMONKNIQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves constructing the halogenated phenoxy intermediate followed by amide formation with the propanamide moiety. Key steps include:

- Halogenation of the phenol or aromatic precursor to install bromine and chlorine substituents.

- Formation of the phenoxy linkage via nucleophilic substitution or etherification.

- Introduction of the propanamide side chain through amide bond formation, often via acylation or amidation reactions.

Specific Synthetic Routes

Halogenated Phenoxy Intermediate Formation

A common starting point is 4-bromo-3-chlorophenol, which can be prepared or obtained commercially. The phenol group is activated for nucleophilic substitution to attach the propanamide moiety.

Propanamide Side Chain Introduction

One effective method involves reacting 4-bromo-3-chlorophenol with 2-bromopropanoyl derivatives under basic conditions to form an ester or ether intermediate, which is then converted to the amide by reaction with ammonia or amines.

An example is the reaction of 4-bromo-3-chlorophenol with 2-methyl-2-bromopropanoic acid or its derivatives in the presence of a base to form the ester intermediate, followed by amidation with the appropriate amine to yield the target propanamide compound.

Industrial Scale Considerations

Industrial synthesis often employs:

- Continuous flow reactors to enhance reaction control and safety.

- Optimized temperature and solvent conditions to maximize yield.

- Purification steps such as recrystallization and chromatography to achieve high purity (>98%).

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenated phenol synthesis | Bromination and chlorination of phenol derivatives | 85-95 | Regioselective halogenation critical |

| Etherification/esterification | 4-bromo-3-chlorophenol + 2-bromopropanoic acid + base | 70-85 | Base: K2CO3 or NaH; solvent: DMF, DMSO |

| Amidation | Ester intermediate + ammonia or amine | 75-90 | Mild heating, inert atmosphere |

| Purification | Recrystallization, chromatography | - | Achieves >98% purity |

Research Findings on Method Optimization

- Use of 4-bromo-3-chlorophenol as starting material avoids complex multi-step halogenation, improving overall efficiency.

- Base choice impacts reaction selectivity; milder bases reduce side reactions.

- Amidation under controlled temperature (50-80°C) enhances conversion and minimizes decomposition.

- Avoidance of hazardous reagents like NaCN or high-pressure hydrogenation (noted in related compounds preparation) improves safety and environmental profile.

- Debromination side reactions can be minimized by controlling bromination conditions, improving yield and purity.

Comparative Analysis of Preparation Routes

Summary of Key Research and Patented Methods

A patented method for related halogenated phenylpropionic acid derivatives involves:

- Starting from 4-methylstyrene derivatives reacting with halogen acids to form halogenated intermediates.

- Grignard reaction and carboxylation to introduce the propionic acid moiety.

- Bromination to install bromomethyl groups, followed by debromination to purify the product.

- This method achieves high yields (>85%) and purity (>98.5%) while being environmentally friendly and suitable for industrial scale.

Although this patent focuses on 2-(4-bromomethyl)phenylpropionic acid, the principles of halogenation control, Grignard carboxylation, and purification are applicable to the preparation of 2-(4-bromo-3-chlorophenoxy)propanamide analogs.

Analyse Des Réactions Chimiques

2-(4-Bromo-3-chlorophenoxy)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(4-Bromo-3-chlorophenoxy)propanamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research on its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is employed in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-3-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)

- Formula: C₉H₉BrClNO

- Key Features: Retains the propanamide backbone but replaces the phenoxy group with a phenyl ring substituted with bromine at the para position. The chlorine substituent is on the α-carbon of the propanamide chain.

- Applications: Used as a pharmaceutical intermediate.

N-(4-Bromo-3-methylphenyl)-2-chloropropanamide (CAS 1016746-86-3)

- Formula: C₁₀H₁₁BrClNO

- Key Features : Incorporates a methyl group at the meta position of the phenyl ring, adjacent to bromine. This modification increases lipophilicity, which may improve membrane permeability in biological systems.

- Applications : Serves as a fine chemical in drug discovery pipelines .

2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide

- Key Features : Features a bromine atom and methyl group on the α-carbon of the propanamide, paired with a 4-chlorophenyl group. The branched alkyl chain may alter metabolic stability compared to linear analogs.

- Research Findings : Crystallographic studies (e.g., Acta Crystallographica Section E) highlight its planar amide group and intermolecular hydrogen bonding, which influence its solid-state packing .

Functional Group Variations

Elenbecestat (INN: WHO List 79)

- Structure: Contains a 4-bromo-3-chloro-phenoxy moiety but integrates additional substituents (e.g., fluorine, cyano, sulfonyl groups) and a more complex acetamido-benzenesulfonyl backbone.

- Applications: Developed as a β-secretase inhibitor for Alzheimer’s disease. The extended functional groups enhance target binding affinity but may reduce synthetic yield compared to simpler analogs like 2-(4-Bromo-3-chlorophenoxy)propanamide .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- The phenethylamine backbone and methoxy groups confer psychoactive properties, illustrating how halogen positioning (para vs. ortho/meta) dictates biological activity .

Activité Biologique

Overview

2-(4-Bromo-3-chlorophenoxy)propanamide is an organic compound with the molecular formula C9H9BrClNO2, featuring both bromine and chlorine substituents on a phenoxy group linked to a propanamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities against various pathogens. For instance, studies involving derivatives of chlorophenoxy compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific activity of this compound against these organisms remains to be fully characterized but suggests a promising avenue for further research.

Enzyme Inhibition Studies

In biochemical assays, this compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways. Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition could provide insights into its utility as an anti-inflammatory agent.

Case Studies

Several case studies have explored the biological effects of chlorophenoxy compounds, often highlighting their potential risks and benefits:

- Chlorophenoxy Herbicides : A population-based case-control study indicated that exposure to chlorophenoxy herbicides was associated with certain health risks, including lymphomas and soft-tissue sarcomas. However, the direct link to this compound remains unclear and necessitates further investigation .

- Anticancer Activity : Research on structurally similar compounds has demonstrated anticancer properties through mechanisms such as apoptosis induction in cancer cells. These findings suggest that this compound may possess similar activities, warranting further exploration in cancer research settings .

Comparative Analysis

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Bromo-3-chlorophenoxy)acetic acid | Acetic acid functional group | Anti-inflammatory effects reported |

| 2-(4-Bromo-3-chlorophenoxy)ethanol | Alcohol functional group | Antimicrobial properties noted |

| 2-(4-Bromo-3-chlorophenoxy)propionic acid | Propionic acid functional group | Enzyme inhibition studies available |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications aimed at increasing lipophilicity have been evaluated for improved membrane permeability and bioavailability in therapeutic applications . Additionally, ongoing research is examining the compound's stability in various biological environments, which is crucial for its development as a drug candidate.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-(4-Bromo-3-chlorophenoxy)propanamide?

The synthesis of structurally analogous bromo- and chloro-substituted compounds typically involves multi-step reactions requiring precise optimization of parameters such as temperature (e.g., 0–50°C for intermediates), solvent selection (polar aprotic solvents like DMF), and reaction time . For example, coupling reactions involving phenoxy groups may require base catalysts (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency . Parallel experimentation using factorial design can systematically identify optimal conditions by testing variables like reagent stoichiometry and pH .

Q. How should researchers approach purification and characterization of this compound?

High-purity (>95%) brominated/chlorinated analogs are often isolated via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization . Characterization should include:

- HPLC/GC : To confirm purity thresholds (>97% for HLC/GC-grade compounds) .

- NMR/FTIR : For structural verification of bromine/chlorine substituents and amide/ether linkages .

- Mass Spectrometry : To validate molecular weight (e.g., bromine isotopic patterns) .

Intermediate Research Questions

Q. How do substituent positions (e.g., bromine at C4 vs. chlorine at C3) influence the compound’s reactivity?

Substituent positioning alters electronic and steric effects. For example, bromine at C4 (para to the phenoxy group) may enhance electrophilic aromatic substitution reactivity compared to ortho-substituted analogs . Chlorine at C3 (meta to the oxygen) could increase steric hindrance in nucleophilic reactions . Comparative studies using isosteric analogs (e.g., fluorine or methyl substitutions) are recommended to isolate substituent effects .

Q. What computational tools are effective for predicting reaction pathways or intermediates in the synthesis of this compound?

Quantum mechanical (QM) calculations (e.g., DFT for transition-state modeling) and reaction path search algorithms can predict feasible synthetic routes . Integrating computational screening with experimental validation—as demonstrated by ICReDD’s workflow—reduces trial-and-error by prioritizing conditions that minimize energy barriers . For example, solvent effects on amide bond formation can be simulated using COSMO-RS models .

Advanced Research Questions

Q. What are the key challenges in scaling up multi-step syntheses of this compound?

Critical issues include:

- Intermediate Stability : Brominated intermediates (e.g., 4-bromo-3-chlorophenol) may degrade under prolonged heating; low-temperature storage (0–6°C) is advised .

- Byproduct Formation : Competing side reactions (e.g., over-alkylation) require real-time monitoring via LC-MS .

- Yield Optimization : Taguchi methods can balance variables like catalyst loading and solvent ratios .

Q. How can researchers identify biological targets or mechanisms for this compound?

Pharmacological profiling should include:

- Binding Assays : Screen against kinase or GPCR libraries using fluorescence polarization or SPR .

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .

- Structure-Activity Relationships (SAR) : Compare with analogs like N-(4-bromophenyl)propanamides to pinpoint critical substituents .

Q. What strategies mitigate instability of this compound under experimental conditions?

- Storage : Anhydrous, low-temperature (0–4°C) environments prevent hydrolysis of the amide bond .

- Light Protection : Amber glassware minimizes photodegradation of aryl halides .

- Buffering : Use non-nucleophilic buffers (e.g., phosphate) in aqueous solutions to avoid displacement reactions .

Q. How should contradictory data on substituent effects be resolved?

Contradictions often arise from divergent experimental setups. For example, conflicting reports on bromine’s electron-withdrawing effects may stem from solvent polarity differences in reactivity studies . To resolve this:

- Standardize reaction conditions (solvent, temperature) across studies.

- Use control compounds (e.g., des-bromo analogs) to isolate substituent contributions .

- Apply multivariate analysis to decouple electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.